Cas no 868967-09-3 (ethyl 3-oxo-4-{3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}butanoate)

ethyl 3-oxo-4-{3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}butanoate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 3-oxo-4-{3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}butanoate
- Butanoic acid, 3-oxo-4-[[3-(2-thienyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]thio]-, ethyl ester
- AKOS024612666
- ethyl 3-oxo-4-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate
- 868967-09-3
- ethyl 3-oxo-4-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate
- ethyl 3-oxo-4-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate
- F1835-0118
-
- Inchi: 1S/C15H14N4O3S2/c1-2-22-14(21)8-10(20)9-24-13-6-5-12-16-17-15(19(12)18-13)11-4-3-7-23-11/h3-7H,2,8-9H2,1H3
- InChI Key: MNZNBPPFEHIRJJ-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)CC(=O)CSC1=NN2C(C3SC=CC=3)=NN=C2C=C1
Computed Properties
- Exact Mass: 362.05073267g/mol
- Monoisotopic Mass: 362.05073267g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 24
- Rotatable Bond Count: 8
- Complexity: 468
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 140Ų
- XLogP3: 2.1
Experimental Properties
- Density: 1.49±0.1 g/cm3(Predicted)
- pka: 9.53±0.46(Predicted)
ethyl 3-oxo-4-{3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}butanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1835-0118-25mg |
ethyl 3-oxo-4-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate |
868967-09-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1835-0118-50mg |
ethyl 3-oxo-4-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate |
868967-09-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1835-0118-20μmol |
ethyl 3-oxo-4-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate |
868967-09-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1835-0118-3mg |
ethyl 3-oxo-4-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate |
868967-09-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1835-0118-20mg |
ethyl 3-oxo-4-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate |
868967-09-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1835-0118-30mg |
ethyl 3-oxo-4-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate |
868967-09-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1835-0118-40mg |
ethyl 3-oxo-4-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate |
868967-09-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1835-0118-4mg |
ethyl 3-oxo-4-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate |
868967-09-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1835-0118-10μmol |
ethyl 3-oxo-4-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate |
868967-09-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1835-0118-5μmol |
ethyl 3-oxo-4-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate |
868967-09-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
ethyl 3-oxo-4-{3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}butanoate Related Literature
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
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3. Book reviews
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
Additional information on ethyl 3-oxo-4-{3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}butanoate
Chemical Profile of Ethyl 3-Oxo-4-{3-(thiophen-2-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}butanoate (CAS No. 868967-09-3)
Ethyl 3-Oxo-4-{3-(thiophen-2-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}butanoate (CAS No. 868967-09-3) is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular architecture and potential biological activities. This compound belongs to a class of heterocyclic derivatives that are known for their diverse pharmacological properties. The presence of multiple heterocyclic rings, including thiophene, triazole, and pyridazine, contributes to its intricate chemical framework and suggests a rich spectrum of interactions with biological targets.
The synthesis of Ethyl 3-Oxo-4-{3-(thiophen-2-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}butanoate involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The key synthetic steps include the formation of the triazolopyridazine core through cyclocondensation reactions, followed by functionalization with the thiophenyl and sulfanyl groups. The final esterification step introduces the ethyl moiety, which enhances the compound's solubility and bioavailability. Advanced spectroscopic techniques such as NMR and mass spectrometry are employed to confirm the structural integrity of the compound at each stage of synthesis.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of Ethyl 3-Oxo-4-{3-(thiophen-2-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}butanoate with remarkable accuracy. Molecular docking studies have identified potential binding interactions with various enzymes and receptors involved in critical biological pathways. Notably, the compound has shown promising inhibitory effects on enzymes such as kinases and phosphodiesterases, which are implicated in diseases like cancer and inflammatory disorders. These findings align with the growing interest in heterocyclic compounds as lead molecules for drug discovery.
The pharmacological profile of Ethyl 3-Oxo-4-{3-(thiophen-2-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}butanoate has been further explored through in vitro and in vivo studies. In cell-based assays, the compound demonstrated significant anti-proliferative activity against several cancer cell lines, suggesting its potential as an anti-cancer agent. Additionally, preclinical studies have indicated that it may possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory signaling pathways. These results are particularly intriguing given the rising prevalence of chronic inflammatory diseases worldwide.
The structural features of Ethyl 3-Oxo-4-{3-(thiophen-2-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}butanoate also make it an attractive candidate for further derivatization to enhance its pharmacological efficacy. Researchers have explored various strategies to optimize its bioactivity, including modifications to the heterocyclic rings and introduction of additional functional groups. For instance, replacing the thiophenyl ring with other aromatic systems has been shown to alter the compound's binding affinity and selectivity towards specific biological targets. Such modifications highlight the versatility of this scaffold in drug design.
The development of novel synthetic methodologies has also played a crucial role in advancing research on Ethyl 3-Oxo-4-{3-(thiophen-2-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}butanoate. Catalytic processes have been employed to streamline synthetic routes and improve atom economy. For example, transition metal-catalyzed cross-coupling reactions have enabled efficient construction of the triazolopyridazine core without excessive byproduct formation. These innovations not only enhance efficiency but also align with green chemistry principles by reducing environmental impact.
The potential therapeutic applications of Ethyl 3-Oxo-4-{3-(thiophen-2-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-y lsulfanyl}butanoate extend beyond cancer and inflammation management. Preliminary data suggest that it may have neuroprotective effects by inhibiting oxidative stress and modulating neurotransmitter release. Additionally, its ability to interact with bacterial enzymes has prompted investigations into its antimicrobial properties. Such broad-spectrum activity makes it a promising candidate for treating multidrug-resistant infections.
In conclusion, Ethyl 3-Oxo -4-{ethyl 3 -oxo -ethyl -ethyl} butanoate (CAS No.868967 -09 - 3) is a structurally complex compound with significant potential in pharmaceutical research. Its unique molecular architecture and diverse biological activities make it an attractive scaffold for drug discovery efforts aimed at treating various diseases. Continued exploration into its synthesis , pharmacology , and therapeutic applications will undoubtedly yield valuable insights into its role in modern medicine . The ongoing research underscores the importance of innovative approaches in harnessing natural product-inspired molecules for therapeutic benefit .
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